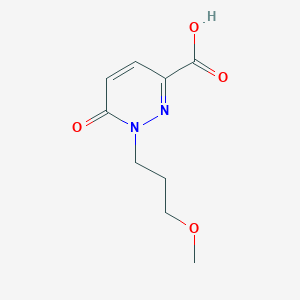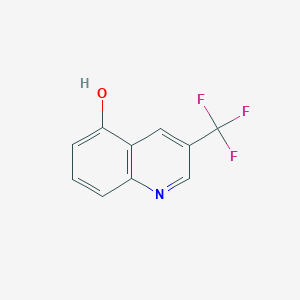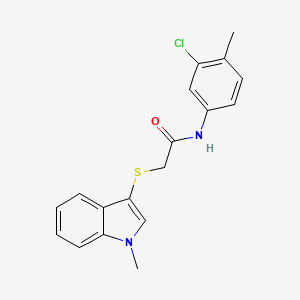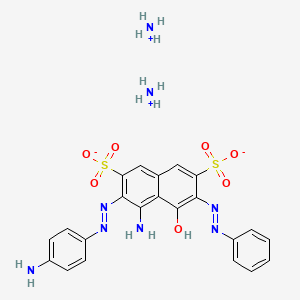
4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol” is a chemical substance with the CAS Number: 337487-27-1 . Its linear formula is C14H17N3O3S . The IUPAC name of this compound is {[4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid .
Molecular Structure Analysis
The molecular weight of “4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol” is 307.37 . The InChI code for this compound is 1S/C14H17N3O3S/c18-12(19)9-21-14-16-15-13(11-7-4-8-20-11)17(14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,19) .Scientific Research Applications
Antifungal Activity
Novel compounds, including those based on 4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol structures, have been synthesized and evaluated for their antifungal properties. These compounds showed varying degrees of activity against different fungal species such as Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 8 to 4 µg/mL (Terzioğlu Klip et al., 2010).
Structural and Conformational Studies
Structural and conformational features of related compounds have been explored through X-ray diffraction and molecular modeling techniques, providing insights into the biological activity of these molecules. The geometry and conformation of specific forms have been well reproduced by DFT (B3LYP/6-31G(D)) method, indicating their stability and potential as biologically active molecules (Karayel & Oezbey, 2008).
Synthesis of Heterocycles
The reaction of 2-acetylfuran with various chemicals has led to the formation of several heterocyclic compounds, including those featuring the 4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol moiety. These reactions are critical for creating diverse structures for further biological evaluation (Obushak et al., 2008).
Crystal Structure Analysis
The crystal structure analysis of compounds structurally related to 4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has contributed to the understanding of their molecular interactions and stability. Such analyses help in the design of molecules with enhanced biological activity by understanding the intermolecular hydrogen bonding and π–π stacking interactions (Zareef et al., 2008).
Biological Activity Prediction
Derivatives of 1,2,4-triazole have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, and anticancer properties. The low toxicity of these derivatives makes them promising candidates for further research into their chemical structure and biological activity (Aksyonova-Seliuk et al., 2018).
properties
IUPAC Name |
4-cyclohexyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c17-12-14-13-11(10-7-4-8-16-10)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMGDSMVFUPLEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2386021.png)

![3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386025.png)



![(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2386031.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2386036.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2386038.png)
![1-(4-Benzylpiperazin-1-yl)-3-[4-[2-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-3,5-dibromophenyl]propan-2-yl]-2,6-dibromophenoxy]propan-2-ol](/img/structure/B2386039.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea](/img/structure/B2386041.png)
